molecular formula C21H16O7 B11155323 4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid

4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid

Cat. No.: B11155323
M. Wt: 380.3 g/mol
InChI Key: ZTIBHAAOMYYBEY-UHFFFAOYSA-N
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Description

4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzochromene and furan carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors

    Formation of Benzochromene Core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Furan Carboxylic Acid Moiety: The benzochromene intermediate is then reacted with a furan derivative, such as 5-methylfuran-2-carboxylic acid, under conditions that promote esterification or etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

These comparisons highlight the unique combination of structural features and functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H16O7

Molecular Weight

380.3 g/mol

IUPAC Name

4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid

InChI

InChI=1S/C21H16O7/c1-11-12(7-19(27-11)20(22)23)10-26-14-4-6-16-15-5-3-13(25-2)8-17(15)21(24)28-18(16)9-14/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

ZTIBHAAOMYYBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Origin of Product

United States

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